Benzalhippuric acid
CAS No.: 57427-85-7
Cat. No.: VC13255773
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57427-85-7 |
|---|---|
| Molecular Formula | C16H13NO3 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | (E)-2-benzamido-3-phenylprop-2-enoic acid |
| Standard InChI | InChI=1S/C16H13NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,(H,17,18)(H,19,20)/b14-11+ |
| Standard InChI Key | HHWCUKQKFIVCEZ-SDNWHVSQSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2 |
| SMILES | C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Hippuric acid (C₉H₉NO₃) is an aromatic organic compound consisting of a benzoyl group linked to the amino group of glycine. Its molecular weight is 179.17 g/mol, and it crystallizes as white needles with a melting point of 187–191°C . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.371 g/cm³ |
| Solubility in Water | 3.26 g/L (20°C) |
| pKa | 3.62 (25°C) |
| LogP (Octanol-Water) | 0.771 |
The compound’s structure enables participation in hydrogen bonding and π-π interactions, critical for its biological activity .
Synthesis and Industrial Production
Hippuric acid is synthesized via the Schotten-Baumann reaction, where benzoyl chloride reacts with glycine in an alkaline medium :
Reaction Mechanism:
Procedure Highlights:
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Alkaline Conditions: Glycine (2.5 g) is dissolved in 10% NaOH, followed by dropwise addition of benzoyl chloride (5.4 g) .
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Acidification: The mixture is acidified with HCl to precipitate crude hippuric acid.
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Purification: Recrystallization from carbon tetrachloride or hot water yields pure product (64–68% yield) .
Industrial-scale production optimizes this method for pharmaceutical and research applications, ensuring minimal byproducts and high purity .
Biological Roles and Metabolic Pathways
Detoxification and Occupational Biomarkers
Hippuric acid is the primary metabolite of toluene, formed via hepatic conjugation of benzoic acid with glycine. Occupational exposure to toluene results in elevated urinary hippurate levels, making it a biomarker for workplace monitoring .
Key Findings from Occupational Studies:
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Paint-Stripping Workers: Post-shift urinary hippurate levels increased 4.3–4.5-fold compared to pre-shift samples .
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Correlation with Exposure: Geometric mean ratios of hippurate in exposed vs. nonexposed workers reached 12.1–15.3 .
Gut Microbiome and Dietary Interactions
Gut microbiota metabolize polyphenols (e.g., chlorogenic acid) into benzoic acid, which is subsequently conjugated to form hippurate . This pathway links dietary intake of berries, coffee, and tea to urinary hippurate levels, complicating its use as a standalone biomarker .
Renal Health and Stone Formation
Hippuric acid modulates calcium oxalate (CaOX) supersaturation in urine. At concentrations 5–6 times physiological levels, it reduces CaOX crystallization risk, suggesting therapeutic potential in nephrolithiasis .
Analytical Methods and Recent Advances
Quantification Techniques
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Gas Chromatography–Mass Spectrometry (GC–MS): Validated for simultaneous detection of hippurate and benzyl alcohol in urine (LOQ: 0.02 g/L for hippurate) .
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Colorimetry: Pyridine-benzene chloride assays enable rapid hippurate measurement in clinical settings .
Radiolabeled Probes in PET Imaging
Benzyl [¹¹C]hippurate, a radiotracer, assesses organic anion transporter 3 (OAT3) and multidrug resistance-associated protein 4 (MRP4) activity in murine brain and heart tissues .
Key Application:
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Neuropharmacology: Retention of benzyl [¹¹C]hippurate in Oat3⁻/⁻ mice highlights OAT3’s role in blood-brain barrier transport .
Future Directions and Research Gaps
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Biomarker Specificity: Differentiating dietary vs. occupational sources of hippurate remains a challenge. Studies suggest benzylmercapturic acid (BMA) as a superior toluene exposure marker due to lower background levels .
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Therapeutic Applications: Further exploration of hippurate’s anti-lithogenic properties could inform novel treatments for kidney stones .
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Synthetic Derivatives: Structural analogs like benzyl hippurate warrant investigation for targeted drug delivery systems .
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